Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a benzothiophene-based sulfonamide derivative featuring a 4-bromophenyl substituent on the sulfamoyl group and a methyl ester at position 2. Its molecular formula is C₁₆H₁₃BrN₂O₄S₂ (CAS: 932520-98-4), with a molecular weight of 440.33 g/mol . This compound is synthesized via copper-catalyzed cross-coupling reactions, a methodology shared with its structural analogs (e.g., nitro-, methoxy-, and fluoro-substituted derivatives) .
Properties
IUPAC Name |
methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO4S2/c1-22-16(19)14-15(12-4-2-3-5-13(12)23-14)24(20,21)18-11-8-6-10(17)7-9-11/h2-9,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPZALWNARVCKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiophene core, followed by the introduction of the bromophenyl group through a coupling reaction. The sulfamoyl group is then added using appropriate sulfonation conditions. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups onto the benzothiophene core.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential biological activity could be harnessed for therapeutic applications, such as in the treatment of diseases or as a diagnostic tool.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfamoyl group could play a role in binding to these targets, while the benzothiophene core might interact with hydrophobic regions of the target molecule.
Comparison with Similar Compounds
Table 1: Key Properties of Methyl 3-[(4-Bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate and Analogs
Substituent Effects on Physical and Spectral Properties
- Electron-Withdrawing Groups (e.g., NO₂, Br): Nitro-substituted derivatives (3i, 3j, 3k) exhibit higher melting points (139–210°C) due to increased dipole-dipole interactions and crystallinity . The bromo analog is expected to follow this trend, though its melting point data are unavailable. IR spectra for nitro derivatives show characteristic NO₂ stretches (~1520 cm⁻¹), while bromine’s inductive effect would downfield-shift aromatic protons in ¹H-NMR .
Electron-Donating Groups (e.g., OCH₃, OH):
Halogen Substituents (e.g., F, Br):
Structural and Crystallographic Considerations
Hydrogen Bonding and Crystal Packing:
Software for Structural Validation:
- Tools like SHELXL and ORTEP-3 are critical for refining crystal structures and analyzing puckering in benzothiophene derivatives .
Biological Activity
Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by data tables and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
- Formation of the Benzothiophene Core : Achieved through cyclization reactions involving thiophene derivatives.
- Introduction of the Sulfamoyl Group : This is done via nucleophilic substitution reactions with sulfonamide derivatives.
- Final Esterification : The compound is completed by esterification to yield the methyl ester form.
The resulting compound has the following chemical structure:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H14BrN O4S |
| Molecular Weight | 396.32 g/mol |
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors. The sulfamoyl group can form hydrogen bonds with active sites on target proteins, while the benzothiophene core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes involved in various physiological processes.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in neurotransmission and urea metabolism, respectively.
- Antibacterial Activity : Studies indicate moderate to strong antibacterial effects against pathogens like Salmonella typhi and Bacillus subtilis.
- Binding Affinity : Fluorescence quenching studies have demonstrated significant binding interactions with bovine serum albumin (BSA), suggesting potential for drug delivery applications.
Pharmacological Effects
Research has highlighted several pharmacological effects associated with this compound:
- Antibacterial Activity : The compound exhibits notable activity against various bacterial strains.
- Enzyme Inhibition : It acts as an effective inhibitor for both AChE and urease, making it a candidate for treating conditions like Alzheimer's disease and urinary tract infections.
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties, although further research is needed to confirm these effects.
Case Studies and Research Findings
A selection of studies provides insights into the biological activity of this compound:
- Antibacterial Screening :
- Enzyme Inhibition Studies :
- Fluorescence Binding Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
